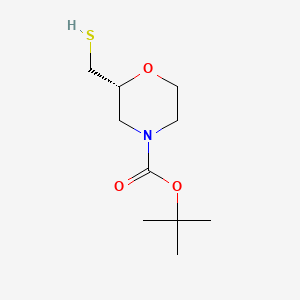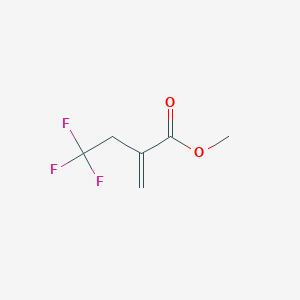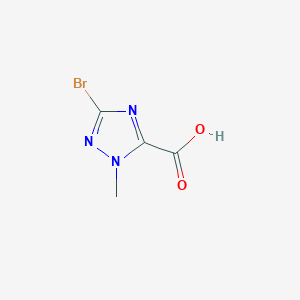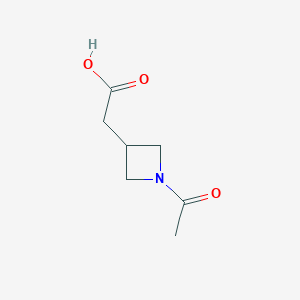![molecular formula C14H18N4O2 B13498225 tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)
tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a phenyl ring substituted with a 4-methyl-4H-1,2,4-triazol-3-yl group, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate typically involves the following steps:
Formation of the 4-methyl-4H-1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and aldehydes under oxidative conditions.
Attachment of the triazole ring to the phenyl ring: This step involves the use of coupling reactions, such as Suzuki or Heck coupling, to attach the triazole ring to the phenyl ring.
Introduction of the tert-butyl carbamate group: The final step involves the reaction of the phenyl-triazole intermediate with tert-butyl chloroformate in the presence of a base to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study the function of various biomolecules.
Industry:
作用機序
The mechanism of action of tert-butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes . The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
類似化合物との比較
tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound features a similar carbamate group but with a different heterocyclic ring.
4-amino-6-tert-butyl-3-mercapto-(1,2,4)triazin-5(4H)one: This compound has a similar triazole ring but with different substituents.
Uniqueness: tert-Butyl N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate is unique due to the specific combination of the tert-butyl group, the triazole ring, and the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C14H18N4O2 |
|---|---|
分子量 |
274.32 g/mol |
IUPAC名 |
tert-butyl N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)16-11-7-5-10(6-8-11)12-17-15-9-18(12)4/h5-9H,1-4H3,(H,16,19) |
InChIキー |
BYFZHJWWFZPEDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NN=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![3-Azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498156.png)
![(2R*)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13498158.png)




![tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate](/img/structure/B13498176.png)
![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)

![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)

![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)
